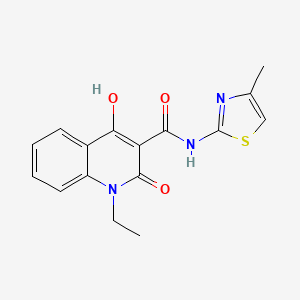

1-ethyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

This compound, with the CAS number 680881-02-1, is a quinoline-3-carboxamide derivative featuring a 4-methyl-1,3-thiazol-2-yl substituent. Its core structure includes a 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, ethylated at the N1 position, and an amide linkage to the thiazole ring. The 4-methyl-thiazole moiety is pharmacologically significant, often associated with sulfonamide-like bioactivity, as seen in antiviral and antimicrobial agents . X-ray crystallography of analogous compounds (e.g., 1-ethyl-4-hydroxy-N-(6-hydroxybenzothiazolyl-2)-2-oxo-1,2-dihydroquinoline-3-carboxamide) confirms the 2-oxo-4-hydroxy tautomeric form in the solid state, which may influence solubility and target binding .

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-ethyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C16H15N3O3S/c1-3-19-11-7-5-4-6-10(11)13(20)12(15(19)22)14(21)18-16-17-9(2)8-23-16/h4-8,20H,3H2,1-2H3,(H,17,18,21) |

InChI Key |

RJVSAHQBXFEANE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O |

Origin of Product |

United States |

Biological Activity

The compound 1-ethyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a novel heterocyclic derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features a quinoline core substituted with various functional groups that are believed to contribute to its biological efficacy. The presence of the thiazole moiety is particularly significant as it is known to enhance antibacterial properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-ethyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit notable antimicrobial activity. For instance, derivatives containing thiazole rings have been shown to possess significant activity against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.17 | 0.23 |

| Compound B | S. aureus | 0.23 | 0.47 |

| Compound C | B. cereus | 0.23 | 0.47 |

| 1-Ethyl... | S. Typhimurium | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that these compounds can effectively inhibit and kill bacterial pathogens, suggesting their potential use in treating infections caused by resistant strains .

Antitumor Activity

In addition to antimicrobial properties, preliminary studies suggest that this compound may also exhibit antitumor activity. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, 1-ethyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide was tested against multiple strains of bacteria including E. coli and S. aureus. The results demonstrated a promising antibacterial effect with a significant reduction in bacterial viability at lower concentrations compared to standard antibiotics .

Study 2: Structure-Activity Relationship (SAR)

A structure–activity relationship study highlighted the importance of specific substituents on the thiazole and quinoline rings in enhancing biological activity. Modifications at the 4-position of the thiazole ring were found to improve both antimicrobial and antitumor activities significantly .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Bioactivity

A. Thiazole and Benzothiazole Derivatives

- N-(4-Methyl-1,3-thiazol-2-yl) analogs: AB4: A sulfonamide derivative (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) with a similarity score of 0.500 to the target compound. Pritelivir: An anti-herpetic drug (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) shares the 4-methyl-thiazole motif, underscoring its utility in viral protease inhibition .

B. Aryl Substituent Modifications

- N-(3-Chlorophenyl) variant (369602-87-9): Introducing electron-withdrawing Cl at the meta position may enhance metabolic stability but reduce solubility compared to the parent compound .

- N-(3-Methoxyphenyl) derivative (CID 54679068): The methoxy group improves solubility (predicted LogP = 2.1) and introduces hydrogen-bonding capacity, which may enhance CNS penetration .

C. Alkyl Chain Variations

- 1-Hexyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Elongating the N1 alkyl chain to hexyl increases lipophilicity (LogP ≈ 4.5), favoring tissue distribution but risking CYP450-mediated metabolism .

Physicochemical and Pharmacokinetic Properties

CCS = Collision Cross Section; predicted using machine learning models .

Structural Insights from Crystallography

- Tautomerism: X-ray analysis of the benzothiazole analog (1-ethyl-4-hydroxy-N-(6-hydroxybenzothiazolyl-2)-2-oxo-1,2-dihydroquinoline-3-carboxamide) confirms the 2-oxo-4-hydroxy tautomer dominates in the solid state. This tautomer may stabilize hydrogen-bonding networks with biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.